2-{(E)-[(3,5-dimethylphenyl)imino]methyl}-4-nitrophenol
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Overview
Description
2-{(E)-[(3,5-dimethylphenyl)imino]methyl}-4-nitrophenol is an organic compound with the molecular formula C15H13N2O3. It is characterized by the presence of a nitrophenol group and an imine linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3,5-dimethylphenyl)imino]methyl}-4-nitrophenol typically involves the condensation reaction between 3,5-dimethylaniline and 4-nitrobenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3,5-dimethylphenyl)imino]methyl}-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-{(E)-[(3,5-dimethylphenyl)imino]methyl}-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{(E)-[(3,5-dimethylphenyl)imino]methyl}-4-nitrophenol involves its interaction with specific molecular targets and pathways. The nitrophenol group can participate in redox reactions, while the imine linkage can interact with nucleophiles. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-4-nitrophenol
- 2-{(E)-[(3,5-dimethylphenyl)imino]methyl}-4-aminophenol
- 2-{(E)-[(3,5-dimethylphenyl)imino]methyl}-4-chlorophenol
Uniqueness
2-{(E)-[(3,5-dimethylphenyl)imino]methyl}-4-nitrophenol is unique due to its specific substitution pattern on the aromatic ring and the presence of both nitro and imine functional groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[(3,5-dimethylphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C15H14N2O3/c1-10-5-11(2)7-13(6-10)16-9-12-8-14(17(19)20)3-4-15(12)18/h3-9,18H,1-2H3 |
InChI Key |
ONGGLRPGYSKLST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C |
Origin of Product |
United States |
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